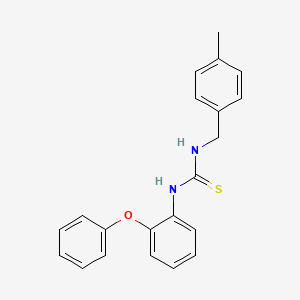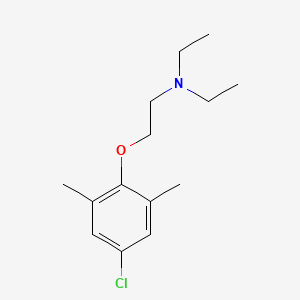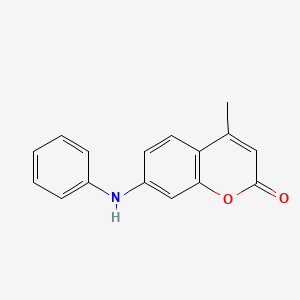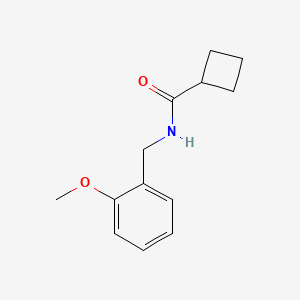![molecular formula C20H20N2O2 B5824198 N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. It is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a crucial role in immune system signaling pathways.
作用机制
TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. These cytokines are involved in the regulation of immune responses and are known to be dysregulated in autoimmune diseases. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to reduce inflammation and disease symptoms in models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in these models. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide. One direction is the evaluation of its efficacy and safety in clinical trials for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is the investigation of its potential for combination therapy with other drugs targeting different signaling pathways in the immune system. Finally, the development of more potent and selective inhibitors of TYK2 may lead to the discovery of even more effective treatments for autoimmune diseases.
合成方法
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(1-cyanocyclopentyl)aniline in the presence of a base to form the amide. The final step involves the introduction of a fluorine atom at the 6-position of the phenyl ring using a palladium-catalyzed cross-coupling reaction with a fluorinated arylboronic acid.
科学研究应用
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has been shown to inhibit the activity of TYK2 and downstream signaling pathways, leading to a reduction in inflammation and disease symptoms. N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.
属性
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-18-7-3-2-6-17(18)19(23)22-16-10-8-15(9-11-16)20(14-21)12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEILWLYNQDAJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)

![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)
